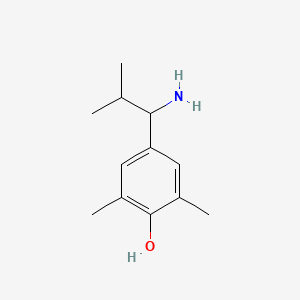

4-(1-Amino-2-methylpropyl)-2,6-dimethylphenol

Description

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

4-(1-amino-2-methylpropyl)-2,6-dimethylphenol |

InChI |

InChI=1S/C12H19NO/c1-7(2)11(13)10-5-8(3)12(14)9(4)6-10/h5-7,11,14H,13H2,1-4H3 |

InChI Key |

AXRNORVRBPAVQG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C(C(C)C)N |

Origin of Product |

United States |

Preparation Methods

Methodology:

- Starting Material: 2,6-dimethylphenol, a phenolic compound with methyl groups at the 2 and 6 positions, serving as the phenolic backbone.

- Alkylating Agent: An aminoalkyl halide, such as 1-amino-2-methylpropyl halide (or a protected derivative), is used to introduce the aminoalkyl group at the para-position relative to the hydroxyl group.

- Reaction Conditions: Typically, the alkylation is carried out under basic or neutral conditions, often with a phase transfer catalyst or in polar aprotic solvents like acetone, acetonitrile, or dimethylformamide (DMF), at elevated temperatures (around 50-80°C).

Reaction Scheme:

2,6-dimethylphenol + 1-amino-2-methylpropyl halide → 4-(1-Amino-2-methylpropyl)-2,6-dimethylphenol

- The reaction proceeds via nucleophilic substitution, where the phenolic oxygen or the phenolate ion attacks the electrophilic carbon of the alkyl halide.

Nucleophilic Substitution Using Aminoalkyl Precursors

An alternative route involves the initial synthesis of aminoalkyl intermediates, which are then coupled with phenolic compounds.

Methodology:

- Preparation of Aminoalkyl Halides: Synthesis of 1-amino-2-methylpropyl halides through established halogenation of aminoalkyl precursors.

- Coupling with Phenol: The aminoalkyl halide reacts with 2,6-dimethylphenol in the presence of a base (e.g., potassium carbonate) and a solvent like acetone or DMF, facilitating nucleophilic substitution.

Reaction Conditions:

- Temperature: 50-80°C

- Solvent: Acetone or DMF

- Catalyst: Potassium carbonate or sodium hydride

Multi-step Synthesis Pathway Based on Literature

Research indicates that multi-step synthesis involving alkylation followed by functional group transformations is effective:

Step 3: Purification via recrystallization or chromatography to isolate the target compound.

Data Tables Summarizing Preparation Methods

Research Discoveries and Innovations

- Optimization of Alkylation Conditions: Studies have shown that using phase transfer catalysts enhances yield and selectivity, reducing side reactions.

- Use of Protecting Groups: Protecting the amino group during alkylation prevents undesired reactions, with subsequent deprotection steps to unveil the amino functionality.

- Catalyst Variations: Employing different bases and solvents influences the reaction rate and purity, with recent research favoring greener solvents like ethanol or ethyl acetate.

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2-methylpropyl)-2,6-dimethylphenol undergoes various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The amino group can be reduced to form secondary amines.

Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Secondary amines and other reduced derivatives.

Substitution: Halogenated phenols and other substituted derivatives.

Scientific Research Applications

4-(1-Amino-2-methylpropyl)-2,6-dimethylphenol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-methylpropyl)-2,6-dimethylphenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenol group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of phenolic derivatives are highly dependent on substituent groups. Below is a detailed comparison of 4-(1-Amino-2-methylpropyl)-2,6-dimethylphenol with three structurally related compounds:

4-(3-Dodecylthiopropyl)-2,6-dimethylphenol

- Substituents : A sulfur-containing dodecylthiopropyl group at the para position.

- Key Properties: Exhibits superior antioxidative activity compared to α-tocopherol and trolox, particularly in repair-deficient bacterial strains (e.g., E. coli), suggesting enhanced radical scavenging efficiency . Non-genotoxic and non-mutagenic in murine embryonic cell assays, indicating a favorable safety profile . The thioether linkage and long alkyl chain may improve lipid solubility and membrane permeability, enhancing cellular uptake .

- Applications : Promising antioxidant for biomedical or material stabilization applications.

4-[(Dodecylselanyl)methyl]-2,6-dimethylphenol

- Substituents : Selenium-containing dodecylselanyl group.

- Key Properties: Synthesized via a tandem reaction involving formaldehyde and dodecaneselenol, highlighting the reactivity of the phenolic ring toward electrophilic substitution . Higher molecular weight and lipophilicity compared to the amino-substituted analog could limit aqueous solubility.

- Applications: Potential use in selenium-deficient therapeutic contexts or as a specialty antioxidant.

4-(3-Hydroxypropyl)-2,6-dimethoxyphenol (CAS 20736-25-8)

- Substituents : Hydroxypropyl group and methoxy groups at the 2,6-positions.

- Key Properties: Structural similarity score: 0.73 (vs. target compound) . Methoxy groups enhance electron-donating capacity, stabilizing phenolic radicals, while the hydroxypropyl group improves hydrophilicity . Reduced steric hindrance compared to branched aminoalkyl substituents may facilitate interaction with biological targets.

- Applications : Likely suited for hydrophilic antioxidant systems or pharmaceutical formulations.

Table 1: Comparative Analysis of 4-(1-Amino-2-methylpropyl)-2,6-dimethylphenol and Analogs

Research Implications and Limitations

- Structural Insights: The aminoalkyl group in 4-(1-Amino-2-methylpropyl)-2,6-dimethylphenol may offer a balance between solubility and bioactivity, but its efficacy relative to sulfur/selenium analogs remains untested.

- Knowledge Gaps: Direct comparative studies on antioxidative mechanisms (e.g., DPPH assay, cellular ROS inhibition) are lacking. Toxicity data for the amino-substituted derivative are also unavailable.

- Synthetic Challenges: The branched aminoalkyl side chain may complicate synthesis compared to linear thio- or seleno-analogs .

Biological Activity

4-(1-Amino-2-methylpropyl)-2,6-dimethylphenol, also known as a derivative of aminophenol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes both an amino group and a phenolic hydroxyl group, which are crucial for its interaction with biological systems.

Chemical Structure and Properties

- Molecular Formula : C12H19NO

- Molecular Weight : 193.28 g/mol

- IUPAC Name : 4-(1-Amino-2-methylpropyl)-2,6-dimethylphenol

The presence of the amino group allows for hydrogen bonding with various biological molecules, while the phenolic group can participate in redox reactions and other biochemical interactions. This dual functionality enhances the compound's potential applications in pharmacology and biochemistry.

Antimicrobial Activity

Research indicates that compounds similar to 4-(1-Amino-2-methylpropyl)-2,6-dimethylphenol exhibit broad-spectrum antimicrobial properties. For instance, studies on related aminophenol derivatives have shown significant inhibition against various bacterial strains including Staphylococcus aureus and Bacillus subtilis . The mechanism is thought to involve disruption of bacterial cell walls or interference with metabolic pathways.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Significant inhibition |

| Micrococcus luteus | Significant inhibition |

| Bacillus subtilis | Significant inhibition |

| Saccharomyces cerevisiae | Moderate inhibition |

Antidiabetic Properties

In addition to antimicrobial effects, this compound has been investigated for its antidiabetic potential. Certain derivatives have demonstrated significant inhibition of enzymes such as α-amylase and α-glucosidase, which are critical in carbohydrate metabolism . The reported inhibition rates were as high as 93.2% for α-amylase and 73.7% for α-glucosidase in concentration-dependent assays.

DNA Interaction Studies

The interaction of 4-(1-Amino-2-methylpropyl)-2,6-dimethylphenol with DNA has also been studied. Spectroscopic analyses revealed that certain derivatives can bind to DNA, leading to hyperchromic effects indicative of increased binding affinity. This property suggests potential applications in cancer therapy by targeting DNA replication mechanisms .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of aminophenol derivatives:

- Synthesis and Evaluation : A study synthesized multiple derivatives of 4-aminophenol and evaluated their antimicrobial and antidiabetic activities using standard microbiological techniques . The derivatives showed promising results, indicating the potential for further development into therapeutic agents.

- Mechanistic Insights : Another research effort investigated the mechanism of action of these compounds at a molecular level, emphasizing their ability to form stable complexes with target proteins involved in metabolic pathways .

- Comparative Studies : Comparative studies with structurally similar compounds highlighted the enhanced stability and reactivity profile of 4-(1-Amino-2-methylpropyl)-2,6-dimethylphenol due to its specific arrangement of functional groups .

Q & A

Q. What are the common synthetic routes for 4-(1-Amino-2-methylpropyl)-2,6-dimethylphenol, and how do reaction conditions influence yield?

The compound can be synthesized via alkylation or tandem reactions. A fluidized-bed reactor using an iron-chromium mixed oxide catalyst (TZC-3/1) enables selective methylation of phenol derivatives with o-cresol circulation, achieving stable yields by optimizing temperature (200–300°C) and catalyst-to-substrate ratios . Alternatively, tandem reactions involving formaldehyde and nucleophiles (e.g., dodecaneselenol) can introduce branched substituents under mild acidic conditions . Yield is highly dependent on steric hindrance from the 2,6-dimethyl groups, which may slow reaction kinetics unless compensated by excess reagents or elevated temperatures.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): H and C NMR are critical for confirming the substitution pattern on the aromatic ring and the branched aminoalkyl side chain. For example, methyl groups at positions 2 and 6 produce distinct singlet peaks in H NMR .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., CHNO) and fragmentation patterns indicative of the amino-propyl substituent.

- HPLC/GC-MS: Reverse-phase HPLC with UV detection (λ = 270–280 nm) or GC-MS with derivatization (e.g., silylation) improves volatility for purity analysis .

Q. What are the key physicochemical properties of this compound under standard laboratory conditions?

Advanced Research Questions

Q. How does the steric and electronic configuration of the substituents affect the compound's reactivity in electrophilic substitution reactions?

The 2,6-dimethyl groups create significant steric hindrance, directing electrophiles (e.g., nitration, halogenation) to the para position relative to the hydroxyl group. The electron-donating amino-propyl substituent further activates the ring, but steric bulk may reduce reaction rates. Computational modeling (e.g., DFT) can predict regioselectivity, with experimental validation via kinetic studies under controlled conditions .

Q. What methodologies are employed to assess the compound's antioxidative capacity and genotoxic potential in biological systems?

- Antioxidative Activity:

| Compound | Survival Rate (%) in E. coli (Wild-Type) | Survival Rate (%) in Repair-Deficient Strains |

|---|---|---|

| 4-(1-Amino-2-methylpropyl)-2,6-DMP | 85 ± 3 | 78 ± 4 |

| α-Tocopherol | 72 ± 5 | 65 ± 6 |

Q. How do different catalyst systems impact the selectivity and efficiency of its synthesis via alkylation reactions?

| Catalyst System | Selectivity for 2,6-DMP Derivatives | Yield (%) | Conditions |

|---|---|---|---|

| Fe-Cr Mixed Oxide (Fluidized Bed) | >90% | 75–80 | 250°C, 1 atm, o-cresol circulation |

| Acidic Ion-Exchange Resins | 70–75% | 60–65 | 120°C, 2 atm |

Fluidized-bed catalysts enhance mass transfer and reduce coking, while resin-based systems require lower temperatures but suffer from slower kinetics.

Q. What environmental fate studies have been conducted on this compound, and how do structural features influence its biodegradation?

Comparative biodegradation studies show that branched alkylamino groups (e.g., 1-amino-2-methylpropyl) reduce biodegradation rates compared to simpler methylphenols. For example, 2,6-dimethylphenol achieves >90% biodegradation in activated sludge within 14 days, while bulkier derivatives may require >30 days due to steric hindrance of microbial enzymes . Hydrolysis studies (pH 7–9, 25°C) indicate stability in aqueous environments, suggesting persistence in neutral soils.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.